molecular formula C19H23N5O4S B3501632 ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE

ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B3501632
M. Wt: 417.5 g/mol
InChI Key: PVUXQWTVOQMCRC-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino, carbamoyl, and morpholinyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Inhibition of enzymes: It can bind to and inhibit the activity of certain enzymes, thereby disrupting metabolic pathways.

    Interaction with receptors: The compound may interact with cellular receptors,

Properties

IUPAC Name

ethyl 4-amino-2-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-2-28-18(26)15-11-21-19(23-17(15)20)29-12-16(25)22-13-3-5-14(6-4-13)24-7-9-27-10-8-24/h3-6,11H,2,7-10,12H2,1H3,(H,22,25)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUXQWTVOQMCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE

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